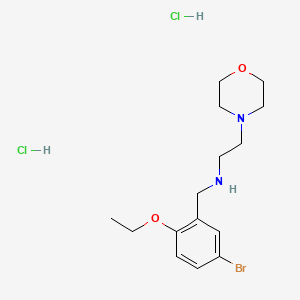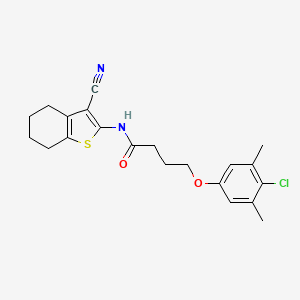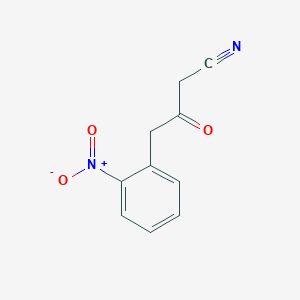![molecular formula C20H25N3O5S B4177307 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4177307.png)
3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide
描述
3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide is a reversible inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK activity, 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide blocks these signaling pathways, leading to apoptosis of malignant B-cells and reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. In preclinical models, 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide has been shown to reduce tumor growth and prolong survival in B-cell malignancies, as well as reduce inflammation and disease progression in autoimmune diseases. 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The main advantage of using 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide in lab experiments is its specificity for BTK, which allows for selective inhibition of the B-cell receptor signaling pathway. This can be especially useful in studying the role of BTK in disease pathogenesis and identifying potential therapeutic targets. However, the limitations of using 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide include its cost and availability, as well as the need for further validation in clinical trials.
未来方向
There are several potential future directions for the development of 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide and other BTK inhibitors. These include:
1. Combination therapy: 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide may be used in combination with other targeted therapies or chemotherapy to improve treatment outcomes in B-cell malignancies.
2. Biomarker identification: The identification of biomarkers that predict response to BTK inhibitors may help to identify patients who are most likely to benefit from treatment.
3. Autoimmune diseases: Further studies are needed to evaluate the efficacy of BTK inhibitors in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
4. Resistance mechanisms: The development of resistance to BTK inhibitors is a potential limitation of this class of drugs. Further studies are needed to identify resistance mechanisms and develop strategies to overcome them.
Conclusion:
3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide is a promising small-molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases. Further studies are needed to validate its efficacy in clinical trials and identify potential biomarkers and resistance mechanisms. The development of 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide and other BTK inhibitors may provide new treatment options for patients with B-cell malignancies and autoimmune diseases.
科学研究应用
3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis of malignant B-cells. 3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has shown efficacy in reducing inflammation and disease progression.
属性
IUPAC Name |
3,5-dimethoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-17-9-16(10-18(11-17)28-2)20(24)22-12-15-5-4-8-23(14-15)29(25,26)19-6-3-7-21-13-19/h3,6-7,9-11,13,15H,4-5,8,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRXLYISHVHBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(3-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4177229.png)
![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B4177237.png)
![3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4177242.png)
![10-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10H-phenothiazine](/img/structure/B4177255.png)

amino]benzamide](/img/structure/B4177274.png)
![5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177277.png)


![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)

![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177311.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B4177328.png)
![ethyl 7-(3-bromo-4,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4177329.png)